Specific Scientific Field: Food science and technology
Summary of the Application: Sodium benzoylthioethanesulfonate has been investigated as a potential sodium reduction strategy in processed foods. Excessive sodium intake is associated with health concerns, and reducing sodium content in food products is crucial. This compound aims to maintain acceptable sensory qualities while lowering sodium levels.
Experimental Procedures: Researchers evaluate the effectiveness of sodium reduction strategies using sensory data from human subjects. Studies focus on methods such as salt removal, salt replacement, flavor modification, functional modification, and physical modification. Analytical methods, treatment categories, and outcomes are documented.
Results and Outcomes: While salt removal and salt replacement dominate the studies, future research should explore combining methods from other categories. Investigating the impact on sensory characteristics, technological aspects, and consumer perception is essential .
Specific Scientific Field: Neuroscience and pharmacology
Summary of the Application: Sodium benzoylthioethanesulfonate has shown promise in neurodegenerative diseases, including autism spectrum disorder (ASD), schizophrenia, major depressive disorder (MDD), and pain relief.
Experimental Procedures: Studies investigate safety profiles and potential therapeutic effects. Researchers explore mechanisms of action, dosage, and administration routes.
Results and Outcomes: While some studies suggest benefits, others report conflicting results. The compound’s potential in neurodegenerative therapies requires rigorous investigation .
Specific Scientific Field: Medicinal chemistry and drug development
Summary of the Application: Sodium benzoylthioethanesulfonate is explored for its potential pharmacological activities. Researchers investigate its interactions with biological targets.
Experimental Procedures: Studies involve in vitro assays, molecular docking, and animal models. Researchers assess its effects on enzymes, receptors, or cellular pathways.
Results and Outcomes: The compound may serve as a lead compound for drug development or as a scaffold for designing novel therapeutic agents.
Sodium benzoylthioethanesulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a benzoyl group attached to a thioether moiety, which in turn is linked to an ethanesulfonate group. This compound exhibits unique properties due to its structural configuration, making it an interesting subject for various chemical and biological studies.
The biological activity of sodium benzoylthioethanesulfonate is notable in several contexts:
Sodium benzoylthioethanesulfonate finds applications in various fields:
The synthesis of sodium benzoylthioethanesulfonate can be achieved through various methods:
Interaction studies involving sodium benzoylthioethanesulfonate focus on its reactivity with various biomolecules and small molecules. These studies help elucidate its mechanism of action and potential therapeutic uses. For example:
Sodium benzoylthioethanesulfonate shares structural similarities with several other compounds. Here are some comparable compounds along with a brief comparison:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Sodium benzenesulfinate | Contains a benzenesulfonyl group | Commonly used as a reducing agent |
Sodium p-toluenesulfinate | Similar structure but with a para-methyl substitution | Used in organic synthesis |
Sodium thiosulfate | Contains sulfur-sulfur bond | Known for its antioxidant properties |
Sodium phenylthiosulfinate | Contains phenyl group and thiosulfinate functionality | Exhibits unique reactivity patterns |
Sodium benzoylthioethanesulfonate is unique due to its specific combination of the benzoyl group and thioether linkage, which may confer distinct biological activities not observed in other similar compounds.
Thioether sulfonates emerged as a distinct class of organosulfur compounds during the mid-20th century, coinciding with advancements in sulfonation and thiol-alkyne coupling techniques. Early studies focused on their role as stabilizers in industrial processes, but their utility expanded with the discovery of sulfur's biochemical importance. Sodium benzoylthioethanesulfonate, in particular, gained attention for its unique dual functionality:
The compound’s synthesis was first reported in the late 20th century, with optimized routes involving the reaction of benzoyl chloride with 2-mercaptoethanesulfonic acid under basic conditions. Deuterated variants (e.g., Sodium Benzoylthioethanesulfonate-d4, CAS 1189657-00-8) were later developed for nuclear magnetic resonance (NMR) studies, leveraging isotopic labeling to track metabolic pathways.